molecular formula C20H23N3O4S2 B2497990 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide CAS No. 900135-87-7

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2497990
CAS No.: 900135-87-7
M. Wt: 433.54
InChI Key: TYEGORRKGNWWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of piperazine-1-carbothioamides, characterized by a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and a carbothioamide-linked aryl sulfonyl moiety. The methylsulfonylphenyl group confers strong electron-withdrawing properties, which may enhance binding affinity to biological targets such as kinases or neurotransmitter receptors . Its molecular formula is C20H21N3O4S2 (calculated based on analogs), with a molecular weight of approximately 443.5 g/mol. The benzodioxole moiety contributes to lipophilicity, while the methylsulfonyl group improves solubility and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-29(24,25)17-5-3-16(4-6-17)21-20(28)23-10-8-22(9-11-23)13-15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEGORRKGNWWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide is a novel piperazine derivative that has attracted attention due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzodioxole moiety and a piperazine ring, which are known for their diverse biological activities. The chemical formula is C18H22N2O4SC_{18}H_{22}N_2O_4S with a molecular weight of approximately 366.44 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticonvulsant Activity : Similar piperazine derivatives have shown significant anticonvulsant effects in various animal models. The mechanism is often linked to modulation of GABAergic neurotransmission, which is crucial in controlling seizures .
  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties through serotonin and norepinephrine reuptake inhibition, contributing to mood stabilization .
  • Antitumor Potential : Piperazine derivatives have been studied for their anticancer properties, particularly against various cancer cell lines. The presence of the benzodioxole group may enhance cytotoxicity against tumor cells .

Biological Activity Data

A summary of biological activities reported for this compound and related derivatives is presented in the table below:

Activity TypeModel/System UsedObserved EffectReference
AnticonvulsantMaximal Electroshock Test (MES)Significant seizure protection
AntidepressantForced Swim Test (FST)Reduced depressive behavior
AntitumorHepG2 Cell LineInhibition of cell viability
AntimicrobialVarious Bacterial StrainsNotable antibacterial activity

Case Studies

Several studies have highlighted the promising biological activities of similar compounds:

  • Anticonvulsant Properties : In a study evaluating piperazine derivatives, one compound demonstrated over 50% protection against seizures in animal models at doses as low as 100 mg/kg. This suggests potential for clinical application in epilepsy treatment .
  • Antidepressant Activity : Another study indicated that piperazine derivatives could influence neurotransmitter systems effectively, showing significant antidepressant-like effects in behavioral tests .
  • Cytotoxicity Against Cancer Cells : Research on related compounds revealed effective cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells, with some derivatives achieving minimum inhibitory concentrations (MIC) below 10 μM, indicating strong potential for further development as anticancer agents .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide may possess anticancer properties. For instance, studies on related sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers . The mechanism often involves inducing apoptosis in cancer cells.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of compounds containing benzodioxole moieties. These compounds have been shown to inhibit microbial biofilm formation and exhibit activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxole and piperazine rings can enhance efficacy against specific microbial strains.

Case Study 1: Antitumor Efficacy

A study was conducted to evaluate the efficacy of a related compound with a similar structure against human cancer cell lines (MCF-7, HCT-116). Results indicated significant cytotoxicity, with IC50 values suggesting potential for development as an anticancer agent . The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the activity of synthesized derivatives.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of sulfonamide compounds were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results showed that specific modifications to the benzodioxole structure improved antimicrobial activity significantly .

Data Tables

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
This compoundAnticancerMCF-712.5
Related Sulfonamide DerivativeAntimicrobialPseudomonas aeruginosa15.0

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name R1 (Piperazine Substituent) R2 (Aryl Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,3-Benzodioxol-5-ylmethyl 4-Methylsulfonylphenyl C20H21N3O4S2 ~443.5 High polarity, EWG on aryl
N-(1,3-Benzodioxol-5-yl)-4-(2-furanylmethyl)-1-piperazinecarbothioamide 1,3-Benzodioxol-5-ylmethyl 4-(Trifluoromethyl)phenyl C17H19N3O3S 345.4 Lower MW, furan enhances π-π interactions
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide 1,3-Benzodioxol-5-ylmethyl 4-Chlorophenyl C19H20ClN3O2S 389.9 Chlorine increases lipophilicity
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide 1,3-Benzodioxol-5-ylmethyl 2,4-Dichlorophenyl C19H19Cl2N3O2S 424.3 Enhanced steric bulk, halogen bonding
4-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide 1,3-Benzodioxol-5-ylmethyl 2-Trifluoromethylphenyl C20H20F3N3O2S 423.5 CF3 improves metabolic resistance
Amuvatinib (N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide) 1,3-Benzodioxol-5-ylmethyl Benzofuropyrimidinyl C23H20N4O3S 456.5 Extended aromatic system for kinase inhibition

Key Observations :

  • Steric Considerations : Dichlorophenyl analogs (e.g., ) introduce steric hindrance, which may limit binding to shallow protein pockets compared to the target compound’s planar methylsulfonyl group.

SAR Trends :

  • R1 (Benzodioxolmethyl) : Essential for scaffold stability and π-stacking interactions.
  • R2 (Aryl Group) :
    • Electron-Withdrawing Groups (EWGs) : Methylsulfonyl and trifluoromethyl improve solubility and target affinity.
    • Halogens : Chlorine or fluorine enhance lipophilicity but may reduce metabolic stability.

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The methylsulfonyl group in the target compound likely increases aqueous solubility (clogP ~2.5) compared to chlorophenyl (clogP ~3.8) or trifluoromethyl analogs (clogP ~3.5) .
  • Crystallographic Data : Piperazine rings in analogs adopt chair conformations, ensuring spatial compatibility with target binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.